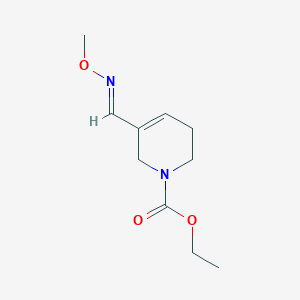![molecular formula C18H18FNO2S B141361 5-(2-环丙基-1-(2-氟苯基)-2-氧代乙基)-5,6,7,7a-四氢噻吩并[3,2-c]吡啶-2(4H)-酮 CAS No. 150322-38-6](/img/structure/B141361.png)
5-(2-环丙基-1-(2-氟苯基)-2-氧代乙基)-5,6,7,7a-四氢噻吩并[3,2-c]吡啶-2(4H)-酮
描述
The compound appears to be a derivative of thieno[3,2-c]pyridinone, which is a heterocyclic compound that has garnered interest due to its potential biological activities. The structure suggests that it contains a thieno[3,2-c]pyridinone core with additional substituents that may affect its chemical and biological properties.
Synthesis Analysis
The synthesis of related thieno[3,2-c]pyridinone derivatives has been reported using a domino reaction initiated by Lawesson's reagent. This method involves the regioselective thionation of aminopropenoyl cyclopropanes, followed by ring enlargement and intramolecular aza-cyclization. The process is efficient and can be performed in a one-pot reaction, which is advantageous for the synthesis of complex molecules like the one under discussion .
Molecular Structure Analysis
The molecular structure of thieno[3,2-c]pyridinones is characterized by a bicyclic system that includes a thiophene ring fused to a pyridinone moiety. The presence of a cyclopropyl group and a fluorophenyl group in the compound suggests that it may have unique electronic and steric properties that could influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed in the provided papers, the general reactivity of thieno[3,2-c]pyridinone derivatives can involve interactions with various enzymes and receptors. For instance, compounds with similar structures have been shown to interact with mammalian topoisomerase II, an enzyme involved in DNA replication and cell cycle regulation. Modifications on the core structure can significantly alter the potency and specificity of these interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecule, potentially enhancing its drug-like properties. The cyclopropyl group can also impact the molecule's conformation and, consequently, its biological activity. However, specific data on the physical and chemical properties of the compound are not provided in the papers .
Relevant Case Studies
The papers do not mention specific case studies involving the exact compound. However, the study of related derivatives has shown that these molecules can exhibit significant biological activity, such as the inhibition of topoisomerase II, which is a valuable target in cancer therapy. The modifications on the core structure of these compounds can lead to variations in their efficacy and toxicity, which is crucial for drug development .
科学研究应用
降解产物鉴定
该化合物已被鉴定为抗血小板药物帕司格雷的降解产物。研究重点关注其在各种应激条件下的鉴定和表征,包括水解和氧化应激。这些研究采用 GC/MS、FTIR 和 1H NMR 等技术来了解帕司格雷的降解途径 (Housheh、Trefi 和 Chehna,2017),(Sampath 等,2012)。
合成和表征
已经对该化合物及其类似物的合成进行了研究,提供了对其化学结构和性质的见解。这些研究对于了解这些化合物的化学行为和在各个领域的潜在应用至关重要 (Sastry,2013),(Williams 等,2008)。
生物转化研究
该化合物在帕司格雷生物转化为其活性代谢物中的作用已得到探索。这些研究阐明了代谢途径和参与将帕司格雷转化为其在人体中的活性形式的酶 (Hagihara 等,2011),(Arar、Sweidan 和 Qasem,2018)。
与细胞色素 P450 的相互作用
对该化合物及其代谢物如何与对药物代谢至关重要的细胞色素 P450 相互作用的研究为药理学研究和药物开发提供了重要的见解 (Rehmel 等,2006)。
作用机制
属性
IUPAC Name |
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)17(18(22)11-5-6-11)20-8-7-15-12(10-20)9-16(21)23-15/h1-4,9,11,15,17H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAMUSZUMAHFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4C(=CC(=O)S4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465251 | |
| Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
CAS RN |
150322-38-6 | |
| Record name | Prasugrel desacetyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRASUGREL DESACETYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F19E6097Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How was this compound identified and characterized?
A1: Researchers identified and characterized this compound as a degradation product of Prasugrel hydrochloride during stability testing under various stress conditions []. They employed a combination of analytical techniques, including:
- Preparative Thin Layer Chromatography (TLC): This method was used to separate the degradation product from other components in the degraded drug sample [].
- Gas Chromatography/Mass Spectrometry (GC/MS): This technique helped establish the mass fragmentation pathway of Prasugrel, providing crucial information about the compound's structure and how it breaks down [].
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis offered insights into the functional groups present in the degradation product, further supporting its structural elucidation [].
- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provided detailed information about the hydrogen atoms' environment within the molecule, confirming its structure and stereochemistry [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

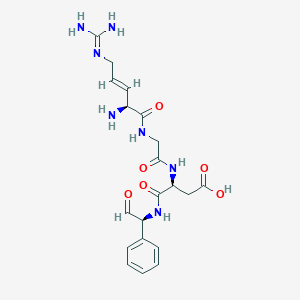
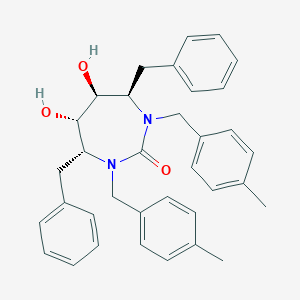

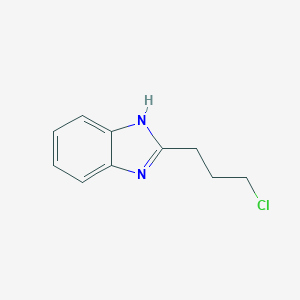
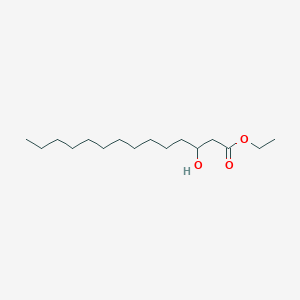


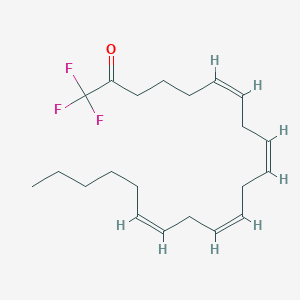
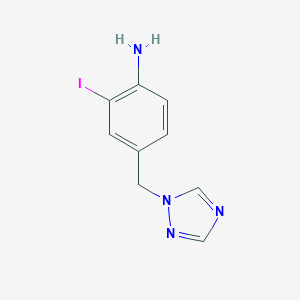
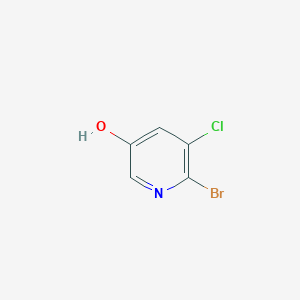
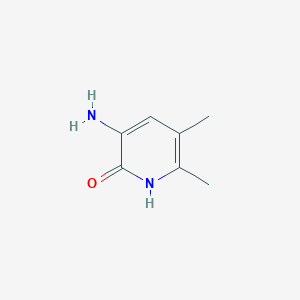
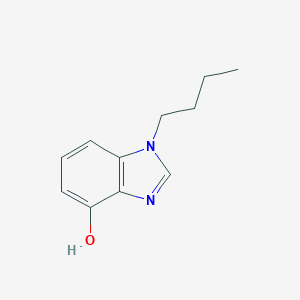
![[(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B141308.png)
